

The Effect of AZD9496 on Estrogen-Responsive Gene Expression: A Technical Guide

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Compound of Interest

Compound Name: AZD9496

Cat. No.: B560170

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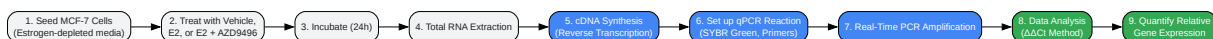
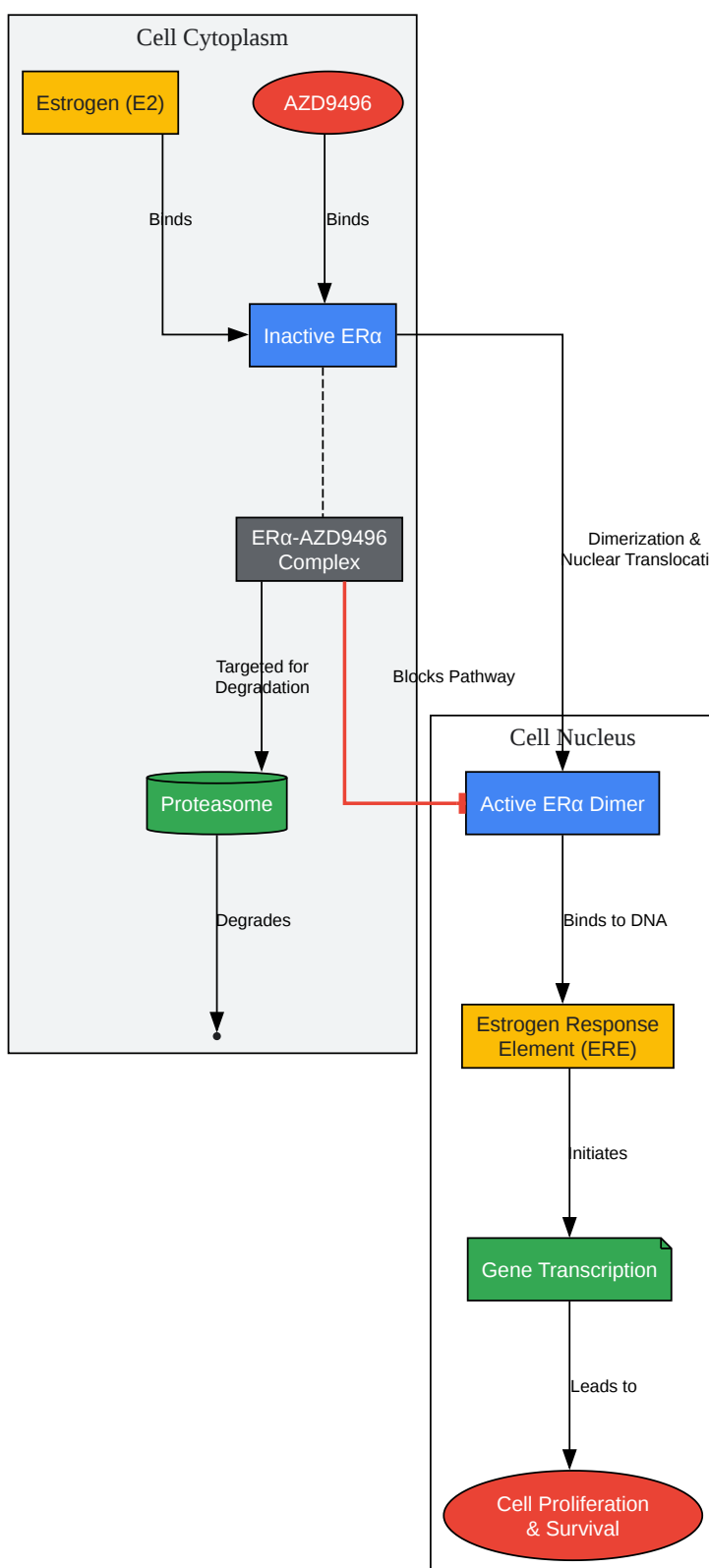
For Researchers, Scientists, and Drug Development Professionals

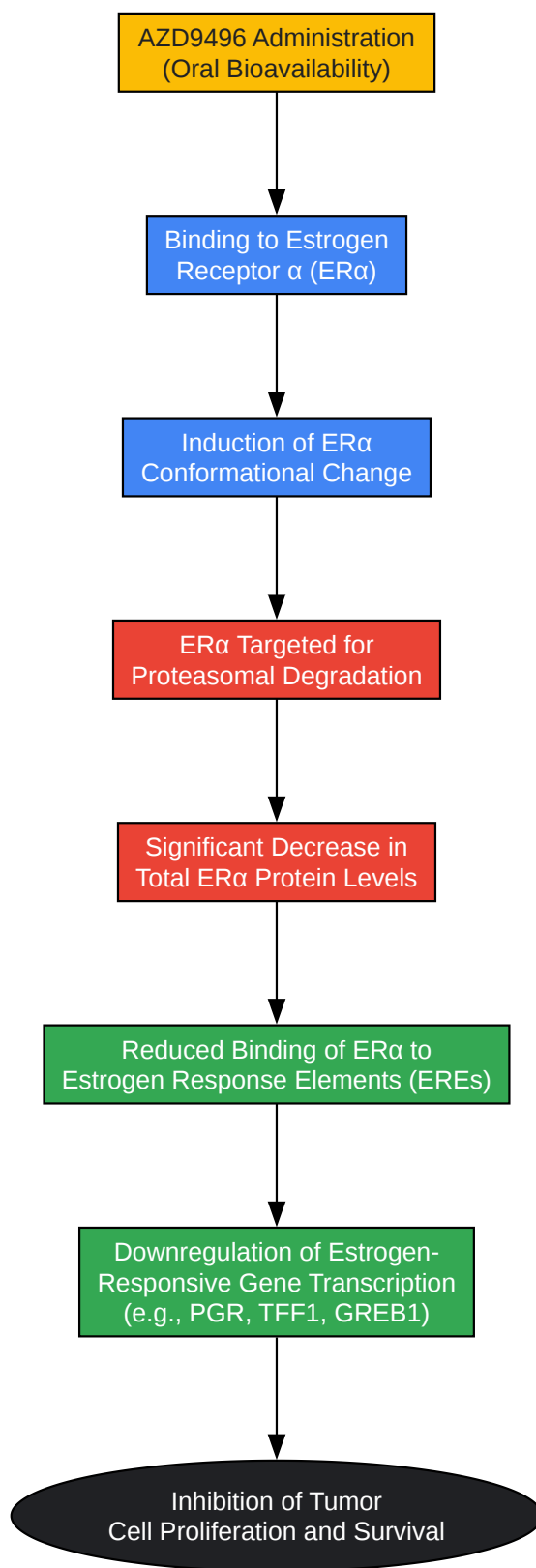
Executive Summary

AZD9496 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.^{[1][2]} It functions as both an antagonist and a downregulator of Estrogen Receptor Alpha (ER α), the primary driver of tumor growth in the majority of breast cancers.^{[1][3]} This document provides a detailed technical overview of **AZD9496**'s mechanism of action and its quantifiable effects on the expression of key estrogen-responsive genes. It includes summaries of preclinical data, detailed experimental methodologies, and visual representations of the core biological pathways and workflows.

Mechanism of Action

AZD9496 exerts its anti-tumor effects by directly targeting ER α . Upon binding to the receptor's ligand-binding domain, **AZD9496** induces a conformational change that marks the receptor for proteasomal degradation.^{[1][4]} This dual mechanism of action—antagonism of estrogen binding and degradation of the ER α protein itself—effectively shuts down ER-mediated signaling pathways.^{[1][4]} This leads to a significant reduction in the transcription of estrogen-responsive genes critical for cancer cell proliferation and survival.^[1]





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References

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